N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide is a chemical compound characterized by its unique structure and potential biological activities. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse pharmacological properties. The specific molecular formula is , with a molecular weight of approximately 405.4034 g/mol. It is primarily utilized in research settings, particularly in the development of new therapeutic agents.
The compound can be sourced from various chemical suppliers, with a notable entry listed under the Chemical Abstracts Service number 898610-92-9. Its classification falls under organic compounds, specifically within the category of heterocyclic compounds due to the presence of the oxadiazole ring. Heterocycles are compounds that contain at least one atom in a ring structure that is not carbon, which in this case includes nitrogen and oxygen.
The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide typically involves several steps that exploit the reactivity of amidoximes and carboxylic acids. A common method includes:
This synthetic pathway often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Recent advancements have introduced one-pot reactions that simplify the synthesis process while maintaining high yields.
The molecular structure of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide features a central oxadiazole ring connected to a butoxyphenyl group and an amide functional group. The structural representation can be summarized as follows:
The compound's SMILES notation is CCCCOc1ccc(cc1)c1nonc1NC(=O)c1cc2ccccc2oc1=O, which provides insight into its structural configuration and connectivity.
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide can participate in various chemical reactions typical for amides and heterocycles:
The reactivity of this compound is influenced by both its functional groups and its electronic properties derived from the heterocyclic structure.
The mechanism of action for compounds like N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide generally involves interaction with biological targets such as enzymes or receptors.
Research indicates that derivatives of oxadiazoles exhibit various biological activities including anti-inflammatory, anticancer, and antimicrobial effects. Specific interactions at the molecular level often involve inhibition of key enzymes or modulation of receptor activity.
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide is expected to exhibit properties typical for organic compounds such as:
The chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases that could hydrolyze the amide bond.
This compound has potential applications in pharmaceutical research due to its diverse biological activity profile. It is particularly relevant in:
The 1,2,5-oxadiazole ring system represents a privileged scaffold in rational drug design due to its unique electronic properties and bioisosteric versatility. This nitrogen- and oxygen-containing heterocycle exhibits high dipole moments (~3.5 D), facilitating strong dipole-dipole interactions with biological targets [1]. The aromatic character of the 1,2,5-oxadiazole (furazan) ring contributes to metabolic stability while maintaining planarity essential for π-π stacking interactions within enzyme binding pockets. Structural analyses of derivatives like N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide reveal how substituents at the 3- and 4-positions dramatically influence molecular conformation and target affinity [1] [4]. The 4-(4-butoxyphenyl) moiety provides extended conjugation that enhances hydrophobic contact surfaces, while the 2-methylpropanamide group at position 3 introduces torsional flexibility beneficial for adapting to binding site topography.
Table 1: Structural Diversity in 1,2,5-Oxadiazole Derivatives
| Compound Name | C3-Substituent | C4-Substituent | Molecular Weight |
|---|---|---|---|
| N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide | 2-methylpropanamide | 4-butoxyphenyl | 367.4 g/mol |
| N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide | 4-(2-methylpropoxy)benzamide | 4-methoxyphenyl | 367.4 g/mol [4] |
| N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide | 3-methylbutanamide | 3,4-dimethoxyphenyl | 305.33 g/mol [6] |
| N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide | 2,3-dihydro-1,4-benzodioxine-2-carboxamide | 4-butoxyphenyl* | 367.4 g/mol [1] |
*Note: Compound in [1] contains butoxyphenyl at C4 position
The molecular architecture of these compounds enables precise modulation of electronic parameters. Electron-withdrawing characteristics of the oxadiazole nucleus are counterbalanced by electron-donating aryl groups (e.g., 4-butoxyphenyl), creating push-pull systems that influence charge distribution across the molecule. This electronic tuning directly impacts binding interactions with target proteins, particularly those with electron-rich binding pockets [1] [4]. X-ray crystallographic studies of analogous structures demonstrate that the oxadiazole ring maintains near-perpendicular orientation relative to the plane of the C4 aryl substituent, optimizing spatial occupation in hydrophobic enzyme cavities while the C3-amide group forms critical hydrogen bonding networks with protein residues [4].
Aryl-substituted 1,2,5-oxadiazoles demonstrate remarkable therapeutic versatility, functioning as key pharmacophores in multiple drug discovery domains. The 4-aryl modification, exemplified by the 4-butoxyphenyl group in the target compound, significantly enhances membrane permeability and central nervous system penetration due to increased lipophilicity [1] [3]. Research on structurally similar compounds reveals potent enzyme inhibition activities, particularly against kinases and hydrolases. For instance, derivatives featuring quinoline-oxadiazole hybrids such as 3-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]-N-methylpropanamide exhibit nanomolar affinity for tyrosine kinase receptors implicated in oncogenic signaling pathways [3].
Table 2: Biological Activities of Selected Oxadiazole Derivatives
| Compound Class | Key Structural Features | Reported Biological Activities |
|---|---|---|
| 4-Aryl-1,2,5-oxadiazole-3-carboxamides | Butoxyphenyl/methoxyphenyl at C4; branched alkylamides at C3 | Enzyme inhibition, receptor modulation [1] [4] |
| Quinoline-oxadiazole hybrids | Hydroxyquinoline at C3 of oxadiazole; N-benzylpropanamide | Kinase inhibition, intercalation [3] |
| N-methylpropanamide-oxadiazoles | Tert-butylphenyl at C3; N-methylpropanamide chain | Protein-protein interaction disruption [2] |
| Benzodioxine-oxadiazoles | 2,3-dihydro-1,4-benzodioxine-2-carboxamide at C3 | Antioxidant activity, radical scavenging [1] |
Molecular hybridization strategies capitalizing on aryl-oxadiazole cores have yielded compounds with dual mechanisms of action. The compound N-ethyl-3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]propanamide demonstrates concurrent inhibition of histone deacetylase (HDAC) and receptor tyrosine kinases through its strategically positioned 4-methoxyphenylmethyl and quinoline moieties . This polypharmacological approach is particularly valuable in complex disease pathways requiring multi-target modulation. Additionally, the intrinsic metabolic stability imparted by the oxadiazole ring reduces susceptibility to cytochrome P450-mediated deactivation, extending biological half-life compared to traditional amide-based drug candidates [4].
The strategic selection of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide as a research target stems from its balanced molecular properties that address critical challenges in current drug discovery. The 4-butoxyphenyl substituent provides optimal lipophilicity (calculated logP ~4.0) for membrane penetration while maintaining solubility through the polar oxadiazole core [1]. This contrasts with shorter-chain alkoxy analogs (e.g., methoxy derivatives) that exhibit reduced cellular uptake, and longer-chain variants that suffer from solubility limitations. The branched 2-methylpropanamide group at C3 introduces steric hindrance that protects against enzymatic hydrolysis, addressing a key stability issue observed in straight-chain alkanamide analogs like 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide [2].
The compound's molecular formula (C₂₁H₂₁N₃O₅) and weight (367.4 g/mol) fall within optimal ranges for blood-brain barrier permeability (MW < 450) [1] [4]. Hydrogen-bonding capacity is strategically balanced with a hydrogen bond donor count of 1 and acceptor count of 5, enabling both aqueous solubility and target engagement. Computational analyses predict a polar surface area of approximately 80 Ų, below the 90 Ų threshold associated with poor membrane permeability. These physicochemical parameters position this derivative advantageously compared to bulkier analogs such as 3-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]-N-methylpropanamide (MW 432.48 g/mol, logP 4.2853) [3].
Table 3: Comparative Physicochemical Properties of Target Compound vs. Analogues
| Parameter | N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide | N-ethyl-3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]propanamide | 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide |
|---|---|---|---|
| Molecular Weight | 367.4 g/mol | 432.48 g/mol | 287.36 g/mol [2] |
| Hydrogen Bond Donors | 1 | 1 | 1 [2] |
| Hydrogen Bond Acceptors | 5 | 8 | 3 [2] |
| Calculated logP | ~3.8 | 3.5439 | ~3.5 [2] |
| Polar Surface Area | ~75 Ų | 79.825 Ų | ~60 Ų [2] |
Synthetic accessibility further enhances this compound's research utility. The retrosynthetic pathway involves straightforward amide coupling between commercially available 4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-amine and 2-methylpropanoyl chloride, followed by purification via recrystallization [1] [4]. This contrasts with more complex derivatives requiring multi-step protection/deprotection strategies. The compound's crystalline nature facilitates characterization and salt formation, addressing formulation challenges encountered with amorphous oxadiazole analogs. Research on this specific derivative thus offers a strategic approach to optimizing the delicate balance between target affinity, pharmacokinetic properties, and synthetic feasibility in oxadiazole-based drug discovery.
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7